Cas no 1147343-55-2 (tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate)

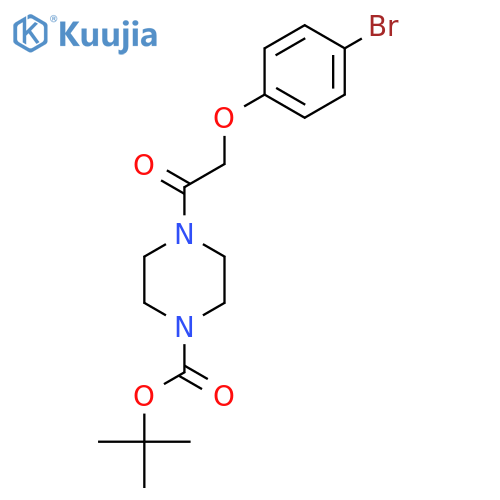

1147343-55-2 structure

商品名:tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate

CAS番号:1147343-55-2

MF:C17H23BrN2O4

メガワット:399.279524087906

MDL:MFCD13259475

CID:5619211

PubChem ID:31351984

tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate

- EN300-28303177

- AKOS033785684

- 1147343-55-2

- tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate

- Z217682066

- CS-0293480

- 1-Piperazinecarboxylic acid, 4-[2-(4-bromophenoxy)acetyl]-, 1,1-dimethylethyl ester

- tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate

-

- MDL: MFCD13259475

- インチ: 1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-10-8-19(9-11-20)15(21)12-23-14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3

- InChIKey: DOCIQCPLGHAUGF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)OCC(N1CCN(C(=O)OC(C)(C)C)CC1)=O

計算された属性

- せいみつぶんしりょう: 398.08412g/mol

- どういたいしつりょう: 398.08412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 436

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 59.1Ų

じっけんとくせい

- 密度みつど: 1.369±0.06 g/cm3(Predicted)

- ふってん: 518.7±50.0 °C(Predicted)

- 酸性度係数(pKa): -0.39±0.70(Predicted)

tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28303177-0.5g |

tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |

1147343-55-2 | 95.0% | 0.5g |

$397.0 | 2025-03-19 | |

| Enamine | EN300-28303177-2.5g |

tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |

1147343-55-2 | 95.0% | 2.5g |

$810.0 | 2025-03-19 | |

| Enamine | EN300-28303177-0.05g |

tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |

1147343-55-2 | 95.0% | 0.05g |

$348.0 | 2025-03-19 | |

| Enamine | EN300-28303177-10g |

tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |

1147343-55-2 | 90% | 10g |

$1778.0 | 2023-09-07 | |

| Enamine | EN300-28303177-5g |

tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |

1147343-55-2 | 90% | 5g |

$1199.0 | 2023-09-07 | |

| 1PlusChem | 1P01V2U0-5g |

tert-Butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate |

1147343-55-2 | 90% | 5g |

$1544.00 | 2023-12-26 | |

| 1PlusChem | 1P01V2U0-1g |

tert-Butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate |

1147343-55-2 | 90% | 1g |

$574.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364150-250mg |

Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate |

1147343-55-2 | 98% | 250mg |

¥15542.00 | 2024-08-09 | |

| Enamine | EN300-28303177-1.0g |

tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |

1147343-55-2 | 95.0% | 1.0g |

$414.0 | 2025-03-19 | |

| 1PlusChem | 1P01V2U0-250mg |

tert-Butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate |

1147343-55-2 | 90% | 250mg |

$533.00 | 2023-12-26 |

tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

1147343-55-2 (tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate) 関連製品

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 307-59-5(perfluorododecane)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬